Ethyl 2-[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate
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Overview
Description
Ethyl 2-[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl ring substituted with a fluoro group and an ethyl ester group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate typically involves a multi-step process. One common method includes the following steps:
Formation of the boronic ester: The starting material, 2-fluoro-5-bromophenylboronic acid, is reacted with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. This step forms the boronic ester intermediate.
Esterification: The boronic ester intermediate is then subjected to esterification with ethyl oxalyl chloride in the presence of a base, such as triethylamine, to yield the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The fluoro group on the phenyl ring can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Palladium catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, triethylamine, and sodium hydroxide are frequently used.
Oxidizing agents: Hydrogen peroxide and sodium perborate for oxidation reactions.
Major Products
Biaryl derivatives: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic ester.
Substituted phenyl derivatives: Obtained through nucleophilic aromatic substitution.
Scientific Research Applications
Ethyl 2-[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its versatility and reactivity.
Material Science: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
Biological Research: Investigated for its potential as a fluorescent probe and enzyme inhibitor in biochemical studies.
Mechanism of Action
The mechanism of action of ethyl 2-[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom in the dioxaborolane ring coordinates with the palladium catalyst, facilitating the transmetalation step, which is crucial for the formation of the new carbon-carbon bond . Additionally, the fluoro group on the phenyl ring can participate in various interactions, enhancing the compound’s reactivity and selectivity in different chemical reactions .
Comparison with Similar Compounds
Ethyl 2-[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate can be compared with other boronic esters, such as:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Phenylboronic acid: Lacks the dioxaborolane ring and fluoro substitution, making it less stable and less reactive in certain reactions.
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetic acid: Contains a carboxylic acid group instead of an ester group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of a boronic ester with a fluoro-substituted phenyl ring and an ethyl ester group, providing a balance of stability, reactivity, and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
ethyl 2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BFO5/c1-6-21-14(20)13(19)11-9-10(7-8-12(11)18)17-22-15(2,3)16(4,5)23-17/h7-9H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGBRRLKCTZSMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BFO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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